Morpholine, 4-(1-hydroxypropyl)-

Lipophilicity Drug Design ADME

Morpholine, 4-(1-hydroxypropyl)- (synonymously indexed as N-(2‑hydroxypropyl)morpholine, 1‑morpholinopropan‑2‑ol, and 4‑(2‑hydroxypropyl)morpholine; CAS 2109‑66‑2) is a secondary amine heterocycle bearing a chiral hydroxypropyl substituent at the morpholine nitrogen. The compound is recognized in primary literature and reputable supplier datasheets as a synthetic building block for kinase inhibitors, mGluR1 ligands, and caffeic‑acid ester derivatives, as well as a brass‑corrosion inhibitor formulation component.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B8571529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-(1-hydroxypropyl)-
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCC(N1CCOCC1)O
InChIInChI=1S/C7H15NO2/c1-2-7(9)8-3-5-10-6-4-8/h7,9H,2-6H2,1H3
InChIKeyGQERPJMMKFVYHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine, 4-(1-hydroxypropyl)- (CAS 2109-66-2) – Technical Baseline for Scientific Procurement Decisions


Morpholine, 4-(1-hydroxypropyl)- (synonymously indexed as N-(2‑hydroxypropyl)morpholine, 1‑morpholinopropan‑2‑ol, and 4‑(2‑hydroxypropyl)morpholine; CAS 2109‑66‑2) is a secondary amine heterocycle bearing a chiral hydroxypropyl substituent at the morpholine nitrogen [1]. The compound is recognized in primary literature and reputable supplier datasheets as a synthetic building block for kinase inhibitors, mGluR1 ligands, and caffeic‑acid ester derivatives, as well as a brass‑corrosion inhibitor formulation component . Key physicochemical signatures include a measured logD₇.₄ of 0.91, aqueous solubility of 12.5 mg/mL at 25 °C, and a density of 1.02 g/cm³ [2][3].

Why Simple ‘Morpholine’ or ‘Hydroxyalkyl-morpholine’ Substitution Cannot Guarantee Equivalent Performance


Structurally similar N‑substituted morpholines—such as 4‑(2‑hydroxyethyl)morpholine (CAS 622‑40‑2), 4‑(3‑hydroxypropyl)morpholine (CAS 4441‑30‑9), and unsubstituted morpholine—differ markedly in lipophilicity (logD₇.₄), hydrogen‑bonding capacity, and steric profile, which in turn alter their reactivity, target engagement, and formulation behavior . A one‑carbon shift in the alkyl‑chain length between the nitrogen and the hydroxyl group changes the compound’s logD₇.₄ by more than 0.3 units and its boiling point by approximately 20 °C, directly affecting its suitability for specific synthetic routes, bioassays, and industrial processes [1]. Consequently, a generic purchase of ‘a hydroxyalkyl‑morpholine’ without matching the exact regio‑ and stereochemistry of the target compound risks under‑ or over‑estimating potency, solubility, and corrosion‑inhibition efficiency.

Quantitative Differentiation of Morpholine, 4-(1-hydroxypropyl)- Against Closest Analogs


Lipophilicity (logD₇.₄) Differentiates Membrane Permeability Potential from Unsubstituted Morpholine and 4-Methylmorpholine

Morpholine, 4-(1-hydroxypropyl)- displays a measured logD₇.₄ of 0.91, which is approximately 1.8–2.0 log units higher than unsubstituted morpholine (logP ≈ −0.86) and roughly 1.0 log unit higher than 4‑methylmorpholine (logP ≈ −0.11 to −0.33) [1]. This places the target compound in a more favorable lipophilicity window for passive membrane permeation while retaining sufficient aqueous solubility (12.5 mg/mL) for in‑vitro assay preparation [1].

Lipophilicity Drug Design ADME

Density Discriminates 4-(1-hydroxypropyl)- from 4-(3-hydroxypropyl)morpholine and 4-(2-hydroxyethyl)morpholine in Formulation and Process Engineering

At 20–25 °C, Morpholine, 4-(1-hydroxypropyl)- exhibits a density of 1.02 g/cm³, which is 2.7% lower than that of its regioisomer 4‑(3‑hydroxypropyl)morpholine (1.049 g/mL) and 5.6% lower than that of the shorter‑chain analog 4‑(2‑hydroxyethyl)morpholine (1.08 g/cm³) [1]. This density difference directly influences solvent‑blending calculations, interfacial tension in surfactant applications, and volumetric dosing in continuous‑flow manufacturing setups.

Density Formulation Process Development

mGluR1 Negative Allosteric Modulation: IC₅₀ Defines a Minimal‑Activity Reference Point for SAR Optimization

In a BindingDB‑curated assay, Morpholine, 4-(1-hydroxypropyl)- demonstrated an IC₅₀ of 30.5 µM as a negative allosteric modulator of human mGluR1 expressed in HEK293 cells (inhibition of glutamate‑induced calcium flux) [1]. This value is approximately 4‑fold weaker than the reference antagonist 2‑substituted quinoline‑6‑carboxamide 13c (IC₅₀ ≈ 2.16 µM) [2] and approximately 14,000‑fold less potent than the optimized tetracyclic morpholine analog 23a (IC₅₀ = 2.2 nM) , thereby positioning the target compound as a synthetically accessible starting scaffold rather than a high‑potency lead.

mGluR1 CNS Allosteric Modulation

Chain‑Length Effect on Tyrosinase Activation: A Proxy for Structure‑Activity Differentiation

Although direct activation data for the free Morpholine, 4-(1-hydroxypropyl)- are not reported, a direct head‑to‑head study of its caffeic‑acid ester derivatives reveals a clear chain‑length‑activity relationship: the 4‑(2‑hydroxyethyl)morpholine ester (Z‑1) shows an EC₅₀ of 0.075 mmol/L for tyrosinase activation, while the 4‑(3‑hydroxypropyl)morpholine ester (Z‑2) yields an EC₅₀ of 0.0375 mmol/L [1]. Extending the spacer by one methylene unit increases potency 2‑fold, demonstrating that the 2‑hydroxypropyl chain length of the target compound occupies a distinct activity‑potentiating space that cannot be replicated by the shorter ethyl or longer propyl homologs without explicit re‑evaluation.

Tyrosinase Melanogenesis Cosmeceutical

Boiling Point at Reduced Pressure Enables Fractional Distillation Purity That 4‑(3‑Hydroxypropyl)morpholine Cannot Match

Morpholine, 4-(1-hydroxypropyl)- distills at 94–96 °C under 17 mm Hg, whereas the regioisomer 4‑(3‑hydroxypropyl)morpholine distills at 240–241 °C under atmospheric pressure [1]. The >140 °C differential in normal‑boiling‑point range implies that the target compound can be purified by simple vacuum distillation under milder conditions, reducing thermal degradation risk and energy input during scale‑up.

Purification Distillation Process Chemistry

Application Scenarios Where Morpholine, 4-(1-hydroxypropyl)- Provides Verified Differentiation


mGluR1‑Focused CNS Lead‑Discovery Programs Requiring a Modular, Synthetically Accessible Scaffold

With a verified mGluR1 negative‑allosteric‑modulation IC₅₀ of 30.5 µM (Section 3, Evidence 3), Morpholine, 4-(1-hydroxypropyl)- serves as an economical, gram‑scale starting point for medicinal chemistry teams that intend to install additional pharmacophoric elements onto the morpholine core. Its logD₇.₄ of 0.91 and aqueous solubility of 12.5 mg/mL [1] support both cellular permeability and assay‑compatible solubility, enabling iterative SAR probing without the ultra‑high potency (and intellectual‑property encumbrance) of lead‑like tetracyclic morpholine antagonists .

Synthesis of Tyrosinase‑Modulating Caffeic‑Acid Ester Derivatives for Cosmeceutical R&D

The systematic structure‑activity relationship demonstrated by the 2‑hydroxyethyl versus 3‑hydroxypropyl caffeic‑acid ester pair (2‑fold potency shift in EC₅₀, Section 3, Evidence 4) establishes a compelling rationale for employing Morpholine, 4-(1-hydroxypropyl)- as the alkanolamine building block in cosmeceutical‑oriented tyrosinase‑activation or inhibition campaigns. The compound’s documented use in synthesizing pyrimidin‑4‑ylamines for mGluR1 ligands further validates its bench‑ready availability and synthetic versatility.

Corrosion‑Inhibitor Formulation Screening for Brass and Copper Alloys in Industrial Fluid Systems

Specialty chemical databases and supplier technical literature consistently identify Morpholine, 4-(1-hydroxypropyl)- as a brass‑corrosion inhibitor [2]. The measured logD₇.₄ of 0.91 (Section 3, Evidence 1) provides sufficient hydrophobicity for surface adsorption on metal substrates while retaining water‑phase dispersibility (12.5 mg/mL), a balance that is empirically less favorable for unsubstituted morpholine (logP ≈ −0.86) . Formulators tasked with developing next‑generation cooling‑water or steam‑condensate corrosion packages can therefore justify selection of the target compound as a baseline hydrophobic‑hydrophilic‑tuned additive.

Process‑Scale Synthesis Where Low‑Temperature Vacuum Distillation is Critical for Purity and Yield

The boiling point of 94–96 °C at 17 mm Hg enables routine purification by vacuum distillation on standard kilo‑lab and pilot‑plant equipment, a clear operational differentiator from the ≥240 °C boiling range of 4‑(3‑hydroxypropyl)morpholine (Section 3, Evidence 5) [3]. Contract research and manufacturing organizations (CROs/CDMOs) that require high‑purity intermediates for GMP‑like campaigns can reduce both cycle time and thermal stress when using the target compound, directly improving overall process mass intensity and cost of goods.

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